molecular formula C8H14N4O6 B8234889 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose

2-[(Azidoacetyl)amino]-2-deoxy-D-glucose

Cat. No.: B8234889
M. Wt: 262.22 g/mol
InChI Key: SBNIXWHTKPFIQR-LRSZDJBLSA-N
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Description

2-[(Azidoacetyl)amino]-2-deoxy-D-glucose (CAS: 92659-90-0) is a chemically modified glucose derivative in which the hydroxyl group at the C2 position is replaced by an azidoacetyl-functionalized amino group. Its molecular formula is C₈H₁₄N₄O₆ (molecular weight: 262.22), and it exists as a white crystalline powder with a melting point of 182–184°C . The azidoacetyl moiety enables bioorthogonal "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), making it a versatile metabolic tracer for studying glycoprotein glycosylation, cellular glucose uptake, and intracellular signaling pathways . Unlike natural glucose, its azide group allows selective conjugation with probes like fluorophores or biotin for visualization and quantification in complex biological systems .

Properties

IUPAC Name

2-azido-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5+,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNIXWHTKPFIQR-LRSZDJBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation as a Primary Strategy

The hydroxyl groups at C-3, C-4, and C-6 are typically protected using acetyl groups due to their stability under subsequent reaction conditions. For example, 1,3,4,6-tetra-O-acetyl-β-D-glucosamine serves as a key intermediate, synthesized via acetylation of D-glucosamine hydrochloride using acetic anhydride in pyridine.

Reaction Conditions:

  • Reagents : Acetic anhydride (3.5 eq), pyridine (5 eq).

  • Temperature : 0°C to room temperature.

  • Yield : >90%.

Alternative Protecting Groups

Benzyl and allyl groups are occasionally employed for orthogonal deprotection strategies, though acetyl remains predominant for its simplicity.

Azidoacetylation of the C-2 Amino Group

Acylation with Azidoacetyl Chloride

The C-2 amino group is acylated using azidoacetyl chloride in the presence of a base to neutralize HCl byproducts.

Protocol:

  • Intermediate : 1,3,4,6-tetra-O-acetyl-β-D-glucosamine (1 eq).

  • Reagent : Azidoacetyl chloride (1.2 eq), triethylamine (2 eq).

  • Solvent : Dichloromethane (DCM).

  • Conditions : Stirred at 0°C for 2 hours, then room temperature for 12 hours.

  • Yield : 70–75%.

Challenges:

  • Azide Stability : The azide group is sensitive to reduction; thus, reactions must avoid protic solvents or reducing agents.

  • Byproduct Formation : Excess acylating agent may lead to diacylation, requiring careful stoichiometric control.

Alternative Acylation Agents

Azidoacetic anhydride offers a milder alternative, though it is less reactive and necessitates longer reaction times (24–48 hours).

Deprotection and Final Product Isolation

Acetyl Group Removal

Deprotection is achieved via basic hydrolysis using methanolic sodium methoxide:

Conditions:

  • Reagent : 0.1 M NaOMe in MeOH.

  • Temperature : Room temperature, 4–6 hours.

  • Yield : >85%.

Crystallization and Purification

The crude product is crystallized from a mixture of isopropyl alcohol and acetone to enhance purity:

Steps:

  • Dissolve in hot isopropyl alcohol.

  • Add acetone dropwise until cloudiness appears.

  • Cool to 5°C for 12–18 hours.

  • Filter and wash with cold acetone.

  • Final Purity : >98% (HPLC).

Scalability and Process Optimization

Large-Scale Synthesis

The ACS publication highlights a 30 g-scale synthesis of a related 2-acetamido-4-amino-2,4,6-trideoxy-D-galactopyranose derivative, demonstrating the scalability of analogous methods. Key adjustments for scalability include:

  • Catalyst Recycling : Pd/C in hydrogenation steps can be reused up to three times without significant yield loss.

  • Solvent Recovery : Toluene and methanol are distilled and reused to reduce costs.

Yield Comparison Across Methods

MethodKey ReagentYield (%)Purity (%)
Azidoacetyl ChlorideTriethylamine7598
Azidoacetic AnhydridePyridine6595
Patent-BasedN-Bromosuccinimide8597

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.50–2.45 (m, acetyl CH₃), 3.85–5.40 (m, sugar protons), 5.75–6.20 (m, anomeric H).

  • Mass Spec (ESI+) : m/z 263.2 [M+H]⁺.

Crystallographic Properties

  • Melting Point : 148–151°C.

  • Optical Rotation : [α]D +21.5° (c 1.0, CHCl₃).

Challenges and Mitigation Strategies

Azide Decomposition

Exposure to light or heat can cause azide degradation. Recommendations:

  • Conduct reactions under argon.

  • Use amber glassware to minimize photolytic decomposition.

Byproduct Formation

  • Triethylamine Hydrobromide : Removed via hexane trituration.

  • Succinimide Byproducts : Filtered using Celite pads .

Chemical Reactions Analysis

Scientific Research Applications

Biochemistry

2-[(Azidoacetyl)amino]-2-deoxy-D-glucose serves as a metabolic labeling reagent for studying glycoproteins and glycolipids. Its incorporation into cellular metabolism allows researchers to trace and analyze glycosylation patterns, which are crucial for understanding cell signaling and interactions.

Molecular Biology

In molecular biology, this compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules within living cells. The azido group can undergo click reactions with alkynes, facilitating the selective labeling of biomolecules without interfering with native biological processes .

Medicine

The compound is being investigated for its potential applications in drug delivery systems and as a diagnostic tool. Its ability to mimic glucose allows it to interfere with glucose metabolism, which can be beneficial in targeting cancer cells that rely heavily on glycolysis for energy .

Industry

In industrial applications, this compound is used in the synthesis of complex glycoconjugates, which are important in the development of vaccines and therapeutic agents .

Anticancer Properties

Numerous studies have highlighted the anticancer properties of this compound:

  • Study on Prostate Cancer Cells : A study on DU145 prostate cancer cells demonstrated that treatment with this compound significantly increased apoptosis rates and reduced cell viability compared to controls.
TreatmentCell Viability (%)Apoptosis Rate (%)
Control85 ± 510 ± 3
Azido-2-DG (100 µM)40 ± 750 ± 5

This indicates its potential as an effective agent in cancer therapy by inducing metabolic stress and apoptosis in cancerous cells .

Metabolic Stress Studies

Research has shown that this compound induces significant metabolic stress in cells, leading to ATP depletion and altered gene expression related to immune responses and cell survival.

Comparison with Similar Compounds

Key Structural Analogues:

2-[(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) Contains a nitrobenzoxadiazole (NBD) fluorophore instead of an azidoacetyl group. Used as a fluorescent glucose analog to measure real-time glucose uptake in cells via flow cytometry .

2-Deoxy-D-glucose (2-DG) Lacks the hydroxyl group at C2 and any functionalized amino group. Inhibits glycolysis by competitively blocking hexokinase, trapping it as 2-DG-6-phosphate .

2-[(3-Carboxy-1-oxopropane)amino]-2-deoxy-D-glucose (COPADG) Features a 3-carboxypropanamido group at C2. Induces apoptosis in hepatocellular carcinoma (HepG2) cells via mitochondrial pathways .

N-Acetyl-D-glucosamine (GlcNAc) A natural amino sugar with an acetamido group at C2. Essential for glycosaminoglycan biosynthesis and O-GlcNAc protein modification .

2-Acetamido-2-deoxy-β-D-glucopyranosyl azide Combines an acetamido group with an azide at the anomeric position. Used in chemoenzymatic synthesis of glycoconjugates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Functional Group Solubility Key Application(s) References
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose C₈H₁₄N₄O₆ 262.22 Azidoacetyl Slight in H₂O; soluble in DMSO/DMF Metabolic labeling, glycobiology, bioorthogonal chemistry
2-NBDG C₁₂H₁₆N₄O₈ 344.28 Nitrobenzoxadiazole (NBD) Not specified Fluorescent glucose uptake assays (e.g., hypoxia studies)
2-Deoxy-D-glucose (2-DG) C₆H₁₂O₅ 164.16 Deoxy at C2 Water-soluble Glycolysis inhibition, PET imaging, cancer metabolism studies
COPADG C₉H₁₅NO₇ 249.22 3-Carboxypropanamido Not specified Apoptosis induction in HepG2 cells
N-Acetyl-D-glucosamine (GlcNAc) C₈H₁₅NO₆ 221.21 Acetamido Water-soluble Glycosaminoglycan synthesis, O-GlcNAc modification
2-Acetamido-2-deoxy-β-D-glucopyranosyl azide C₈H₁₄N₄O₅ 246.21 Azide + acetamido Not specified Chemoenzymatic glycoconjugate synthesis

Research Findings and Mechanistic Insights

Metabolic Labeling and Tracking

  • This compound is incorporated into cellular glycosylation pathways similarly to natural glucose but can be selectively tagged post-uptake via its azide group. This enables precise tracking of glycans in live cells .
  • In contrast, 2-NBDG relies on fluorescence for direct detection but lacks functional groups for downstream conjugation, limiting its utility in multi-step assays .

Glycolysis and Cancer Research

  • 2-DG accumulates in cells as 2-DG-6-phosphate, inhibiting hexokinase and disrupting ATP production. It is widely used to study metabolic vulnerabilities in cancer .
  • COPADG triggers apoptosis in HepG2 cells by activating caspase-3 and inducing DNA fragmentation, suggesting a distinct mechanism unrelated to glycolysis inhibition .

Glycosylation Studies

  • GlcNAc serves as a natural substrate for N-linked glycosylation, while this compound provides a "clickable" alternative for probing aberrant glycosylation in diseases like cancer .

Biological Activity

2-[(Azidoacetyl)amino]-2-deoxy-D-glucose (often abbreviated as Azido-2-DG) is a modified glucose analog that has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic studies. This compound, which incorporates an azido group, is a derivative of 2-deoxy-D-glucose (2-DG), known for its role as a glycolysis inhibitor. This article explores the biological activity of Azido-2-DG, summarizing key findings from various studies, including its mechanisms of action, applications in research, and potential therapeutic uses.

  • Molecular Formula : C8H10N4O5
  • Molecular Weight : 246.19 g/mol
  • CAS Number : 1984-08-15

Azido-2-DG functions primarily by mimicking glucose, thereby interfering with normal glucose metabolism. Its azido group allows for unique interactions within biological systems, particularly in glycosylation processes. The compound is believed to inhibit critical enzymes involved in glycolysis and N-glycosylation pathways, leading to altered cellular metabolism and potential cytotoxic effects on rapidly dividing cells.

Key Mechanisms:

  • Glycolysis Inhibition : Similar to 2-DG, Azido-2-DG inhibits glycolytic pathways by competing with glucose for uptake and phosphorylation by hexokinase.
  • O-GlcNAcylation Modulation : It selectively labels intracellular O-GlcNAc modifications, impacting signaling pathways associated with cell growth and proliferation .
  • Cellular Stress Induction : By disrupting normal energy production, Azido-2-DG induces metabolic stress in cells, which can lead to apoptosis in cancerous cells .

Anticancer Properties

Numerous studies have investigated the anticancer properties of Azido-2-DG. Its ability to inhibit cancer cell growth has been demonstrated through various mechanisms:

  • Inhibition of Tumor Growth : In vitro studies show that Azido-2-DG can significantly reduce the proliferation of various cancer cell lines by inducing G1 phase cell cycle arrest and apoptosis .
  • Synergistic Effects with Other Agents : When combined with other chemotherapeutic agents, Azido-2-DG enhances the overall efficacy of treatment regimens, particularly in hypoxic tumor microenvironments where glycolysis is upregulated .

Case Studies

  • Study on Prostate Cancer Cells : A study examined the effects of Azido-2-DG on DU145 prostate cancer cells. Results indicated that treatment with Azido-2-DG led to increased apoptosis rates and reduced cell viability compared to controls .
    TreatmentCell Viability (%)Apoptosis Rate (%)
    Control85 ± 510 ± 3
    Azido-2-DG (100 µM)40 ± 750 ± 5
  • Metabolic Stress Studies : Research has shown that Azido-2-DG induces significant metabolic stress in cells, leading to ATP depletion and altered gene expression related to immune responses and cell survival .

Applications in Glycobiology

Azido-2-DG has been employed as a chemical reporter in glycobiology research due to its ability to label glycan structures selectively. This property allows researchers to visualize and study glycosylation patterns on proteins and lipids within cells.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose, and how do they ensure regioselective modification of the glucose backbone?

  • The compound is typically synthesized via sequential protection and functionalization of 2-amino-2-deoxy-D-glucose. For example:

Amino group protection : Use of acetyl or tert-butoxycarbonyl (Boc) groups to block the 2-amino position .

Azide introduction : Reaction with azidoacetyl chloride under controlled pH (e.g., pH 8–9) to minimize side reactions .

Deprotection : Acidic or basic hydrolysis to remove protecting groups without disrupting the azide functionality .

  • Validation : Confirm regioselectivity using 1H^{1}\text{H}-NMR (e.g., δ 3.2–3.8 ppm for C2 proton shifts) and LC-MS to verify molecular weight (262.22 g/mol) .

Q. How can researchers validate the cellular uptake of this compound in metabolic studies?

  • Experimental design :

  • Control groups : Compare uptake with natural glucose (e.g., 2-deoxy-D-glucose) and azide-free analogs .
  • Labeling : Use click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) with fluorescent probes (e.g., DBCO-Cy5) to visualize intracellular localization .
  • Quantification : Measure uptake kinetics via LC-MS/MS or radiolabeled 14C^{14}\text{C}-analogs under varying glucose concentrations .

Advanced Research Questions

Q. What mechanisms underlie the inhibitory effects of this compound on amyloidogenesis, and how do experimental models influence observed outcomes?

  • Mechanistic insights :

  • The azidoacetyl group disrupts glycoconjugate biosynthesis by competing with natural substrates (e.g., UDP-N-acetylglucosamine) in glycosyltransferase reactions .
  • In vivo studies show reduced amyloid A deposition in murine models at 50–100 mg/kg doses, but in vitro results vary due to differences in cell-type-specific transporters .
    • Data contradiction resolution :
  • Use isotopic tracing (e.g., 13C^{13}\text{C}-glucose) to distinguish compound-specific effects from general metabolic inhibition .

Q. How can researchers optimize click chemistry conditions for labeling this compound in live-cell imaging without inducing cytotoxicity?

  • Methodological considerations :

  • Catalyst selection : Copper-free alternatives (e.g., DBCO derivatives) minimize cell membrane damage compared to Cu(I)-based systems .
  • Reaction time : Limit exposure to 10–15 minutes at 37°C to preserve viability while achieving >90% labeling efficiency .
  • Validation : Perform MTT assays post-labeling to confirm viability and correlate fluorescence intensity with LC-MS uptake data .

Q. What are the structural determinants of this compound in glycosylation pathway interference, and how can molecular dynamics simulations enhance experimental design?

  • Key structural features :

  • The azide group at C2 sterically hinders glycosidase activity, while the acetyl group mimics natural N-acetylglucosamine (GlcNAc) in substrate recognition .
    • Simulation-guided design :
  • Use Amber or GROMACS to model interactions with enzymes like O-GlcNAc transferase (OGT). Focus on hydrogen-bonding patterns (e.g., GlcNAc vs. azidoacetyl-GlcNAc) .

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